2-[4-(Acetylamino)phenyl]quinoline-4-carboxylic acid
Overview
Description
The compound “2-[4-(Acetylamino)phenyl]quinoline-4-carboxylic acid” is a derivative of quinoline-4-carboxylic acid . Quinoline is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in medicinal chemistry .
Synthesis Analysis
The synthesis of 2-phenyl-quinoline-4-carboxylic acid derivatives involves starting from aniline, 2-nitrobenzaldehyde, pyruvic acid followed by Doebner reaction, amidation, reduction, acylation, and amination . A series of these compounds were synthesized with hydroxamic acid or hydrazide zinc-binding groups .Molecular Structure Analysis
The structure of this compound is designed to form strong hydrophobic interactions with residues in the opening of Histone Deacetylases (HDAC) active site . The 2-substituted phenylquinoline-4-carboxylic acid group was introduced to the cap region for potent new HDAC inhibitors .Chemical Reactions Analysis
Protodeboronation of alkyl boronic esters is a key reaction in the synthesis of quinoline derivatives . The azido–Cu complex is subjected to reductive elimination followed by dehydrative cyclo-condensation, providing the desired quinoline .Physical And Chemical Properties Analysis
The lipophilicity of the compound is a significant factor influencing its activity. Compounds with higher lipophilicity displayed higher activity .Mechanism of Action
properties
IUPAC Name |
2-(4-acetamidophenyl)quinoline-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c1-11(21)19-13-8-6-12(7-9-13)17-10-15(18(22)23)14-4-2-3-5-16(14)20-17/h2-10H,1H3,(H,19,21)(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCKWIRNYRQKPNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351460 | |
Record name | 2-[4-(acetylamino)phenyl]quinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20351460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
42.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26725763 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
298187-85-6 | |
Record name | 2-[4-(acetylamino)phenyl]quinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20351460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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